2-Methoxy-3(5 or 6)-isopropylpyrazine
Overview
Description
2-Methoxy-3(5 or 6)-isopropylpyrazine is a heterocyclic organic compound known for its distinctive odor, often described as earthy or green. This compound belongs to the class of alkylpyrazines, which are commonly found in nature and contribute to the aroma of various foods and beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3(5 or 6)-isopropylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the desired compound from by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3(5 or 6)-isopropylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazines .
Scientific Research Applications
2-Methoxy-3(5 or 6)-isopropylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biological systems and its potential as a biomarker.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor
Mechanism of Action
The mechanism of action of 2-Methoxy-3(5 or 6)-isopropylpyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-Isobutyl-2-methoxypyrazine
- 3-Isopropyl-2-methoxypyrazine
- 3-sec-Butyl-2-methoxypyrazine
Uniqueness
2-Methoxy-3(5 or 6)-isopropylpyrazine is unique due to its specific structural features and odor profile. While similar compounds may share some characteristics, the exact combination of functional groups and their positions confer distinct properties to this compound .
Properties
IUPAC Name |
2-methoxy-3-propan-2-ylpyrazine;2-methoxy-5-propan-2-ylpyrazine;2-methoxy-6-propan-2-ylpyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H12N2O/c1-6(2)7-4-10-8(11-3)5-9-7;1-6(2)7-4-9-5-8(10-7)11-3;1-6(2)7-8(11-3)10-5-4-9-7/h3*4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHZLANELJKBBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CC(=N1)OC.CC(C)C1=CN=C(C=N1)OC.CC(C)C1=NC=CN=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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